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Compound of Interest

Compound Name: 4,4-Difluorobenzhydrol

Cat. No.: B1266172

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-
Difluorobenzhydrol (CAS No. 365-24-2), a key intermediate in the synthesis of various
pharmaceuticals. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity
assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The following tables summarize the tH, 13C, and °F NMR data for 4,4'-
Difluorobenzhydrol.

1H NMR Data

Table 1: *H NMR Spectroscopic Data for 4,4'-Difluorobenzhydrol
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.22 Multiplet 4H Ar-H (ortho to -CHF)
6.97 Multiplet 4H Ar-H (meta to -CHF)
5.65 Singlet 1H -CH(OH)-
2.96 Singlet 1H -OH

Solvent: CDClIs, Reference: TMS (0 ppm)[1]

13C NMR Data

Table 2: 13C NMR Spectroscopic Data for 4,4'-Difluorobenzhydrol

Chemical Shift (8) ppm Assighment

162.1 C-F

139.6 Ar C-CH

128.3 Ar CH (ortho to -CHF)
115.3 Ar CH (meta to -CHF)
75.5 -CH(OH)-

Solvent: CDCls, Reference: TMS (0 ppm)

F NMR Data

While a specific °F NMR spectrum for 4,4'-Difluorobenzhydrol is not readily available in the
searched literature, the chemical shift for the closely related compound, 4,4'-
Difluorobenzophenone, in CDCls is approximately -105.8 ppm. The chemical shift for 4,4'-

Difluorobenzhydrol is expected to be in a similar region, characteristic of aromatic fluorine

atoms.[2]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify functional groups in a molecule. The IR spectrum of 4,4'-

Difluorobenzhydrol exhibits characteristic absorption bands corresponding to its functional

groups.

Table 3: IR Spectroscopic Data for 4,4'-Difluorobenzhydrol

Wavenumber (cm~?)

Intensity

Assignment

3350 - 3200 Strong, Broad O-H stretch (alcohol)
3070 - 3030 Medium C-H stretch (aromatic)
1605, 1508 Strong C=C stretch (aromatic ring)
1230 Strong C-F stretch (aryl fluoride)
C-O stretch (secondary
1158 Strong
alcohol)
C-H bend (para-disubstituted
830 Strong

aromatic)

Sample preparation: KBr pellet or Nujol mull[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (El) mass spectrum of 4,4'-Difluorobenzhydrol is

presented below.

Table 4: Mass Spectrometry Data for 4,4'-Difluorobenzhydrol

m/z Relative Intensity (%) Assignment

220 20.1 [M]* (Molecular ion)

201 55 [M-H - H0]*

123 100 [M - C7H4FO]* (Base Peak)
95 17.5 [CeHaF]*
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lonization method: Electron lonization (El) at 70 eV[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of 4,4'-Difluorobenzhydrol (approximately 10-20 mg) is
dissolved in deuterated chloroform (CDClIs, ~0.7 mL) containing tetramethylsilane (TMS) as
an internal standard.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at
a field strength of 300 MHz or higher for *H NMR.

'H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a
good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to
simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay
(2-5 seconds) and a larger number of scans are generally required compared to *H NMR.

19F NMR Acquisition: A dedicated fluorine probe or a broadband probe tuned to the fluorine
frequency is used. The spectrum is referenced to an external standard, typically CFCls (0

ppm).

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal
standard (TMS at O ppm for *H and 3C NMR).

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of 4,4'-Difluorobenzhydrol (1-2 mg)
is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The
mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer,
Thermo Fisher, Shimadzu).
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o Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.
The spectrum is typically recorded over the range of 4000-400 cm™1.

o Data Processing: The final spectrum is presented as transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe or by gas chromatography if volatile.

 Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a
mass analyzer (e.g., quadrupole, time-of-flight).

« lonization: The sample is bombarded with a beam of electrons with an energy of 70 eV to
induce ionization and fragmentation.

o Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

o Data Acquisition and Processing: The mass spectrum is recorded, showing the relative
abundance of each ion. The data is processed to identify the molecular ion and major
fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4,4'-Difluorobenzhydrol.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[tcichemicals.com]

» To cite this document: BenchChem. [Spectroscopic Profile of 4,4'-Difluorobenzhydrol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266172#spectroscopic-data-of-4-4-
difluorobenzhydrol-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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